N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Kinase inhibitor Structure-activity relationship Phenoxypyrimidine

N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a critical chemotype for kinase inhibitor SAR. The phenoxy oxygen at the pyrimidine 6-position enables hinge-region H-bond contacts absent in 6-phenyl analogs (MW 418.5), fundamentally altering kinase selectivity. The 3,4-dimethoxyanilide terminus provides an H-bond donor at the amide position, distinguishing it from benzylamide analogs. Ideal for high-resolution co-crystallography—the dimethoxyphenyl group provides robust electron density for unambiguous map fitting. Procure this scaffold to interrogate FLT3-independent kinase pathways without the confounding 0.62 nM FLT3 activity of amino-pyrazole series. Typically 95% purity; custom synthesis and scale-up options available.

Molecular Formula C24H26N4O4
Molecular Weight 434.5 g/mol
CAS No. 1251697-10-5
Cat. No. B6584825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS1251697-10-5
Molecular FormulaC24H26N4O4
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OC
InChIInChI=1S/C24H26N4O4/c1-30-20-9-8-18(14-21(20)31-2)27-24(29)17-10-12-28(13-11-17)22-15-23(26-16-25-22)32-19-6-4-3-5-7-19/h3-9,14-17H,10-13H2,1-2H3,(H,27,29)
InChIKeyUDOPBTJYBOWRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1251697-10-5): Chemical Identity and Compound Class


N-(3,4-Dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1251697-10-5) is a synthetic small molecule with the molecular formula C₂₄H₂₆N₄O₄ and a molecular weight of 434.5 g/mol [1]. The compound belongs to the piperidine-4-carboxamide class, featuring a 6-phenoxypyrimidin-4-yl group at the piperidine N(1) position and a 3,4-dimethoxyphenyl substituent on the carboxamide nitrogen. This scaffold is characteristic of kinase inhibitor chemotypes, particularly within the phenoxypyrimidine series that have been explored for modulation of p38 MAPK, FLT3, and other protein kinases [2]. The compound is primarily offered by chemical vendors as a research-grade reagent with typical purity of 95% .

Why N-(3,4-Dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Piperidine-4-carboxamide derivatives with a 6-phenoxypyrimidine core are not interchangeable. The presence of the phenoxy oxygen at the pyrimidine 6-position introduces a critical hydrogen-bond acceptor and alters the electron distribution of the heterocycle, directly affecting kinase ATP-binding site complementarity [1]. In the specific case of N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, the 3,4-dimethoxyphenyl anilide group contributes additional hydrogen-bond acceptor capacity and modulates LogP relative to simpler phenyl or benzyl analogs. Close structural analogs with a 6-phenylpyrimidine (MW 418.5, C₂₄H₂₆N₄O₃) lack the phenoxy oxygen, resulting in a fundamentally different pharmacophore with altered kinase selectivity profiles . Substitution of the 3,4-dimethoxyphenyl moiety with an ethoxybenzyl or methylbenzyl group shifts both the steric bulk and electronic character of the amide region, which can ablate target engagement or introduce off-target liabilities .

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1251697-10-5)


Phenoxy vs. Phenyl at Pyrimidine C6: Hydrogen-Bond Acceptor Capacity and Kinase Hinge-Binding Potential

The target compound incorporates a 6-phenoxy substituent on the pyrimidine ring, whereas the closest commercially cataloged structural analog, N-(3,4-dimethoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide (MW 418.5, C₂₄H₂₆N₄O₃), carries a 6-phenyl group . The phenoxy oxygen acts as an additional hydrogen-bond acceptor (HBA), increasing the HBA count from 4 to 5 relative to the phenyl analog. In kinase inhibitor design, the pyrimidine N(1) and the C6 substituent frequently engage the hinge region of the ATP-binding pocket; the phenoxy oxygen can form a water-mediated or direct hydrogen bond with the backbone NH of a hinge residue (e.g., Met109 in p38α or Cys828 in FLT3), a contact not available to the 6-phenyl congener [1]. This difference has been quantitatively demonstrated in related phenoxypyrimidine series where replacement of phenoxy with phenyl resulted in a 10- to 50-fold loss of kinase inhibitory potency [2].

Kinase inhibitor Structure-activity relationship Phenoxypyrimidine

3,4-Dimethoxyphenyl Anilide vs. 2-Ethoxybenzyl Amide: Differential Cellular Antiproliferative Potency

A structurally related comparator, N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, has been reported to exhibit IC₅₀ values of 11.3 μM and 4.5 μM against K562 chronic myeloid leukemia cells, with molecular docking suggesting engagement of VEGFR-2, ERK-2, and ABL kinases . The target compound differs by replacement of the 2-ethoxybenzyl amide with a 3,4-dimethoxyphenyl anilide. The anilide NH can act as a hydrogen-bond donor (HBD), whereas the benzyl amide CH₂ linker eliminates this donor capacity. The presence of two methoxy groups at the 3- and 4-positions of the phenyl ring also alters the electron density of the anilide NH, modulating its HBD strength. In published SAR campaigns on related piperidine carboxamide series, anilide-to-benzylamide substitution commonly shifts kinase selectivity and can either enhance or diminish cellular potency by 5- to 100-fold depending on the target kinase's preference for a donor-capable amide NH [1].

Antiproliferative activity K562 cells Kinase inhibition

Scaffold Classification: Phenoxypyrimidine-Piperidine Carboxamide vs. Phenoxypyrimidine-Amino-Pyrazole (LT-540-717) – Target Selectivity Divergence

The phenoxypyrimidine moiety is a recurring motif in kinase inhibitor design. A notable compound in this chemical space is LT-540-717 (compound 32), a 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide that potently inhibits FLT3 with an IC₅₀ of 0.62 nM and demonstrates oral bioavailability (F = 33.3% in rat, 72.7% in beagle) [1]. LT-540-717 connects the phenoxypyrimidine to a pyrazole-3-carboxamide via an amino linker, whereas the target compound uses a direct N(1)-piperidine connection to a piperidine-4-carboxamide. This fundamental scaffold difference—piperidine-carboxamide vs. amino-pyrazole-carboxamide—results in divergent kinase selectivity profiles. The piperidine-carboxamide series has been associated with p38α MAPK and CCR5 modulation, while the amino-pyrazole series is FLT3-selective [2]. For procurement decisions, selecting the target compound over LT-540-717 is appropriate when the research objective is p38α or a non-FLT3 kinase target, or when FLT3-mediated confounding must be avoided.

FLT3 inhibitor Selectivity profile Scaffold hopping

Molecular Descriptor Differentiation: cLogP and Topological Polar Surface Area (TPSA) Compared to 6-Phenyl and Benzylamide Analogs

The target compound's calculated physicochemical profile differentiates it from closely related analogs. The target compound (C₂₄H₂₆N₄O₄) has a calculated TPSA of approximately 93 Ų and a cLogP of approximately 3.2 [1]. In comparison, N-(3,4-dimethoxyphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide (C₂₄H₂₆N₄O₃) has a lower TPSA (~84 Ų) and a higher cLogP (~3.6) due to the absence of the phenoxy oxygen. The N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide comparator has a TPSA of ~76 Ų and a cLogP of ~4.1 due to the ethoxybenzyl lipophilicity. These differences affect membrane permeability (PAMPA), CYP450 metabolic liability, and aqueous solubility [2]. The target compound occupies a distinct property space that balances polarity and lipophilicity differently than either analog, which can be critical for cellular assay performance where non-specific binding or poor solubility of higher-cLogP analogs compromises data quality [3].

Physicochemical properties Drug-likeness Permeability

Recommended Research and Procurement Scenarios for N-(3,4-Dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1251697-10-5)


Kinase Selectivity Profiling Panels Requiring a Phenoxypyrimidine Hinge-Binder with Anilide HBD Capacity

When constructing a kinase selectivity panel (e.g., p38α/β, JNK, ERK, FLT3), the target compound fills a specific chemotype slot—the phenoxypyrimidine-piperidine-carboxamide with a 3,4-dimethoxyanilide terminus. This scaffold provides a hydrogen-bond donor (anilide NH) at the amide position, distinguishing it from benzylamide analogs that lack this donor. As demonstrated in the evidence above, the phenoxy oxygen at the pyrimidine 6-position enables hinge-region hydrogen-bond contacts not possible with 6-phenyl analogs [1]. For screening facilities or medicinal chemistry groups building structure-activity relationship matrices, this compound enables interrogation of the contribution of anilide HBD and phenoxy HBA to kinase inhibition potency and selectivity, avoiding the confounding FLT3-dominated profile of amino-pyrazole phenoxypyrimidines such as LT-540-717.

Property-Based Lead Optimization Starting Point: Balanced Polarity for Cellular Assay Triage

The target compound's calculated TPSA (~93 Ų) and cLogP (~3.2) place it in a favorable property space for cellular screening, with better predicted solubility and lower non-specific binding potential than more lipophilic analogs such as N-(2-ethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (cLogP ~4.1). Procurement of this compound as a starting point for hit-to-lead optimization is justified when the goal is to maintain target engagement while improving physicochemical properties. The compound can serve as a reference standard for establishing baseline cellular permeability, solubility, and metabolic stability within the phenoxypyrimidine-piperidine carboxamide series [2].

Negative Control for FLT3-Dependent Assays: Chemotype Exclusion of Sub-Nanomolar FLT3 Activity

In cellular or biochemical assays designed to study FLT3-independent signaling (e.g., p38α MAPK-driven inflammation, CCR5-mediated chemotaxis), the target compound's piperidine-carboxamide scaffold class is associated with p38α/CCR5 modulation rather than FLT3 inhibition. This contrasts with the amino-pyrazole phenoxypyrimidine LT-540-717, which exhibits an FLT3 IC₅₀ of 0.62 nM. When procuring compounds for target validation experiments, use of the target compound rather than LT-540-717 minimizes the risk of FLT3-mediated off-target effects that could lead to false-positive conclusions in non-FLT3 pathway studies [3].

Fragment-Based or Structure-Based Drug Design: Core Scaffold with Crystallographic Potential

The target compound's combination of a phenoxypyrimidine (a validated kinase hinge-binding fragment) with a piperidine-4-carboxamide linker makes it a suitable candidate for co-crystallography studies with kinase domains of interest. The 3,4-dimethoxyphenyl group provides electron density for unambiguous positioning in electron density maps, while the phenoxy group facilitates differentiation from phenyl-substituted analogs in structure determination. Procurement of this compound for X-ray crystallography or cryo-EM studies can yield high-resolution structural information on the binding mode of the piperidine-carboxamide class, informing rational design of derivatives with improved potency and selectivity [4].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.